REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([CH3:12])=[C:5]([N+:13]([O-])=O)[CH:4]=1)#[N:2].[Sn].[OH-].[NH4+]>Cl.C(O)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([NH2:13])[C:6]([CH3:12])=[C:7]([NH2:9])[CH:8]=1)#[N:2] |f:2.3,^3:15|
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.66 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 50° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly so that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 50° C
|
Type
|
EXTRACTION
|
Details
|
The products are extracted with ethyl acetate (5×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over sodium sulfate and rotary evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate/hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=C1)N)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |